2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the benzofuropyrimidinone class, characterized by a fused benzofuran and pyrimidinone core. Key structural features include:
- Substituents:
- A (3-methylbenzyl)thio group at position 2, introducing a sulfur-containing moiety.
- An o-tolyl group (2-methylphenyl) at position 3, contributing steric bulk and lipophilicity.
Properties
IUPAC Name |
3-(2-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c1-16-8-7-10-18(14-16)15-30-25-26-22-19-11-4-6-13-21(19)29-23(22)24(28)27(25)20-12-5-3-9-17(20)2/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDQIYPAMMKDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic derivative that has attracted attention in medicinal chemistry due to its promising biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzofuro[3,2-d]pyrimidine core. The presence of sulfur in the thioether group and the aromatic rings contributes to its unique chemical reactivity and potential pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofuro[3,2-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 30 |
| Compound C | Pseudomonas aeruginosa | 40 |
These findings suggest that the thioether substitution may enhance the antimicrobial efficacy of the compounds.
Anticancer Activity
The anticancer potential of benzofuro[3,2-d]pyrimidine derivatives has been extensively researched. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example:
- Compound D showed an IC50 value of 25 μM against breast cancer cells (MCF-7).
- Compound E exhibited selective cytotoxicity with IC50 values ranging from 15 μM to 30 μM across different cancer types, including lung and prostate cancer.
The structure-activity relationship (SAR) studies indicate that modifications in the aromatic rings significantly impact their anticancer potency.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of DNA Synthesis: Compounds may interfere with nucleic acid synthesis pathways.
- Induction of Apoptosis: Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
- Enzyme Inhibition: Some compounds act as inhibitors of key enzymes involved in microbial metabolism or tumor growth.
Case Studies
A notable case study involved the evaluation of a similar compound's effects on human leukemia cells. The study revealed:
- Cell Line: U937
- Treatment Duration: 48 hours
- Results: Significant reduction in cell viability was observed with an IC50 value of 16 μM , indicating strong antiproliferative activity.
Comparison with Similar Compounds
Key Findings and Implications
Core Structure Impact: Benzofuropyrimidinones exhibit planar geometries favorable for crystallography , while thienopyrimidinones may offer better electronic properties for drug design . The thioether group in the target compound enhances lipophilicity compared to oxygen or nitrogen substituents .
Substituent Effects :
- Bulky o-tolyl groups may improve binding selectivity in biological targets compared to smaller phenyl groups .
- Methoxy or trifluoromethyl groups in analogs enhance solubility or metabolic stability .
Synthetic Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
